
3-Cyanothiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanothiophene-2-sulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Bioorganische und Medizinische Chemie
“3-Cyanothiophen” ist ein wichtiges heterocyclisches Grundgerüst in der bioorganischen und medizinischen Chemie . Es dient als nützliches synthetisches Zwischenprodukt bei der Entwicklung verschiedener pharmazeutischer Verbindungen .
Materialwissenschaften und Photovoltaikentwicklung
Im Bereich der Materialwissenschaften ist “3-Cyanothiophen” ein bevorzugtes Motiv für die Photovoltaikentwicklung . Es wird bei der Konstruktion und Synthese von Materialien für Solarzellen verwendet .
Kohlenhydratanhydrase-Inhibitoren
Thiophen-basierte Sulfonamide, wie “3-Cyanothiophen-2-sulfonamid”, sind dafür bekannt, potente Inhibitoren der Carboanhydrase zu sein . Diese Enzyme spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, und ihre Inhibitoren haben therapeutische Anwendungen bei der Behandlung einer Reihe von Erkrankungen .
Synthetische Chemie
“3-Cyanothiophen” kann durch eine dreikomponentige Reaktion von Chalkonen, Benzoylacetonitrilen und elementarem Schwefel synthetisiert werden . Diese Methode ermöglicht den direkten Zugang zu 2-Aryl-3-Cyanothiophenen und erweitert die Werkzeugkiste synthetischer Chemiker .
Wirkmechanismus
Target of Action
The primary target of 3-Cyanothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .
Mode of Action
3-Cyanothiophene-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid . This disruption in folic acid synthesis impedes the growth and multiplication of bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3-Cyanothiophene-2-sulfonamide affects the peptidoglycan biosynthesis pathway . Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthesis involves a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) . By inhibiting dihydropteroate synthetase, 3-Cyanothiophene-2-sulfonamide indirectly disrupts the formation of peptidoglycan, leading to bacterial cell death .
Pharmacokinetics
Sulfonamides, a class of compounds to which 3-cyanothiophene-2-sulfonamide belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to understand the specific ADME properties of 3-Cyanothiophene-2-sulfonamide.
Result of Action
The inhibition of folic acid synthesis by 3-Cyanothiophene-2-sulfonamide results in the disruption of bacterial growth and multiplication . This leads to the death of the bacteria, thereby exerting its antibacterial effect .
Eigenschaften
IUPAC Name |
3-cyanothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEQHLWTMWWUIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
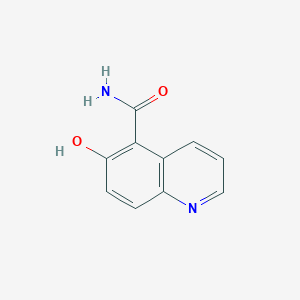
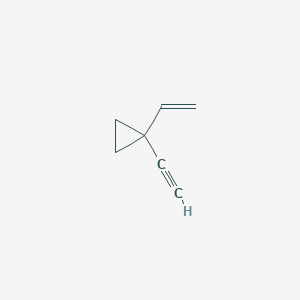
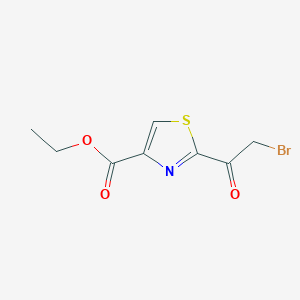
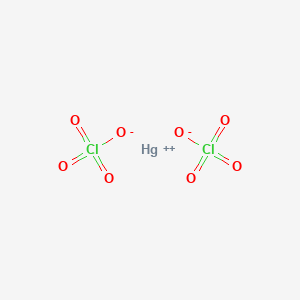
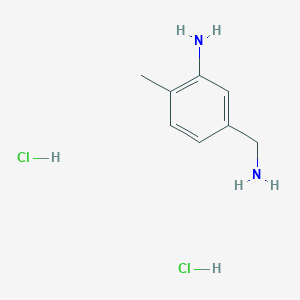
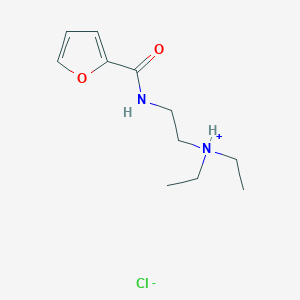
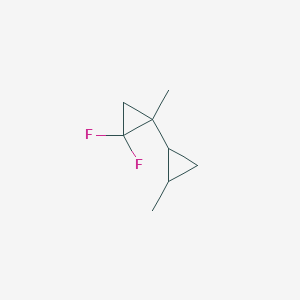
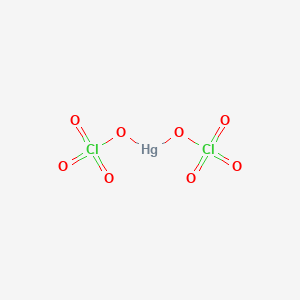
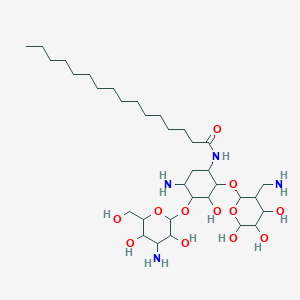

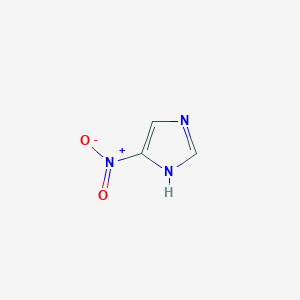


![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)
